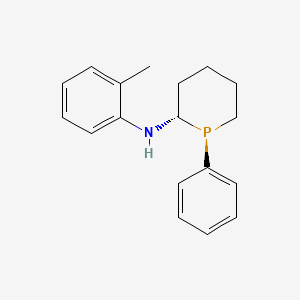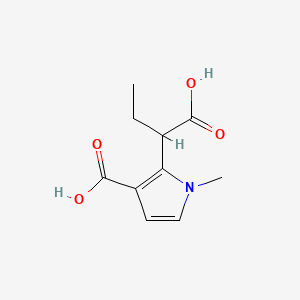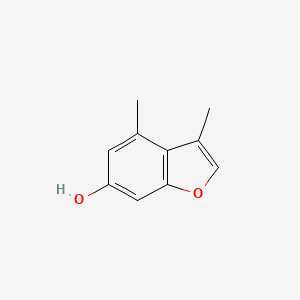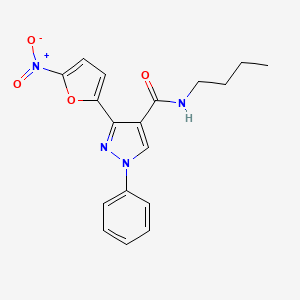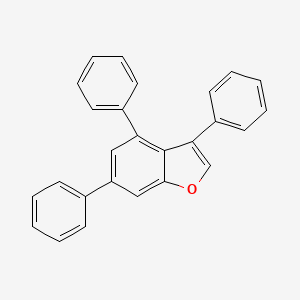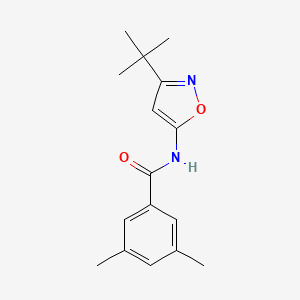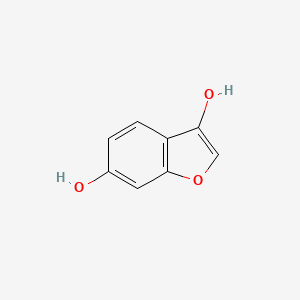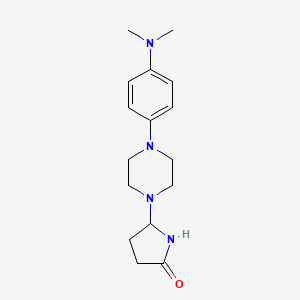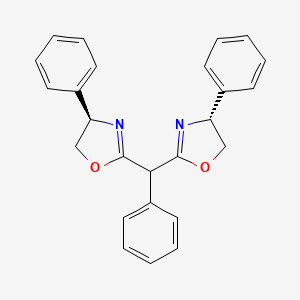
(4R,4'R)-2,2'-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bis(oxazoline) ligands. These compounds are known for their applications in asymmetric synthesis and catalysis due to their ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) typically involves the condensation of an aldehyde with an amino alcohol in the presence of an acid catalyst. The reaction conditions often require a solvent such as toluene or dichloromethane and may be carried out under reflux.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and may require heating or cooling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazoline derivatives, while reduction could produce dihydrooxazole derivatives.
Applications De Recherche Scientifique
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism by which (4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects typically involves the formation of stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-tert-butyl-4,5-dihydrooxazole): Contains tert-butyl groups instead of phenyl groups.
Uniqueness
(4R,4’R)-2,2’-(Phenylmethylene)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its specific chiral centers and the presence of phenyl groups, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in certain asymmetric catalytic processes where other similar compounds might not be as effective.
Propriétés
Formule moléculaire |
C25H22N2O2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(4R)-4-phenyl-2-[phenyl-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H22N2O2/c1-4-10-18(11-5-1)21-16-28-24(26-21)23(20-14-8-3-9-15-20)25-27-22(17-29-25)19-12-6-2-7-13-19/h1-15,21-23H,16-17H2/t21-,22-/m0/s1 |
Clé InChI |
CRGPQWGQLBHGND-VXKWHMMOSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C(C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1C(N=C(O1)C(C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


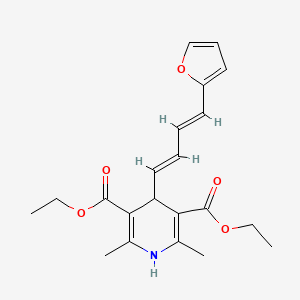
![1-[5-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12883164.png)
